(4E)-2-(4-Methoxyphenyl)-4-({6-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-2-(4-Methoxyphenyl)-4-({6-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a quinoline derivative, and an oxazolone ring, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2-(4-Methoxyphenyl)-4-({6-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: Starting with a suitable precursor, such as 2-aminoacetophenone, the quinoline ring is formed through a series of cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Oxazolone Ring: The oxazolone ring is synthesized through a condensation reaction involving an appropriate amino acid derivative.
Final Coupling Reaction: The final step involves coupling the methoxyphenyl group with the quinoline-oxazolone intermediate under specific conditions, such as using a base catalyst and an appropriate solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the oxazolone ring, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinoline and dihydrooxazolone derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.
Biology: In biological research, the compound’s potential as a bioactive molecule is explored, particularly for its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.
Mechanism of Action
The mechanism of action of (4E)-2-(4-Methoxyphenyl)-4-({6-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
(4E)-2-(4-Methoxyphenyl)-4-(quinolin-3-YL)methylidene)-4,5-dihydro-1,3-oxazol-5-one: Lacks the sulfanyl group, leading to different reactivity and biological activity.
(4E)-2-(4-Methoxyphenyl)-4-({6-methyl-2-[(4-methylphenyl)amino]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one: Contains an amino group instead of a sulfanyl group, affecting its chemical and biological properties.
Properties
IUPAC Name |
(4E)-2-(4-methoxyphenyl)-4-[[6-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O3S/c1-17-4-11-23(12-5-17)34-27-21(15-20-14-18(2)6-13-24(20)30-27)16-25-28(31)33-26(29-25)19-7-9-22(32-3)10-8-19/h4-16H,1-3H3/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQPFOZURUFWHT-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)C)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)C)/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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